6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline
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Overview
Description
6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline typically involves the cyclization of N-alkynylaniline derivatives. One common method is the thermal cyclization of N-alkynylaniline in the presence of a copper catalyst. This reaction proceeds under reflux conditions in toluene, yielding the desired dihydroquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve column chromatography to separate the desired product from by-products .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce various functionalized quinoline derivatives .
Scientific Research Applications
6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,2-dihydroquinoline: Lacks the methoxy group at the 6-position.
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains an additional methyl group at the 4-position.
4-Hydroxy-2-quinolones: Differ in the functional groups attached to the quinoline ring.
Uniqueness
6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
41549-16-0 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6-methoxy-2,2-dimethyl-1H-quinoline |
InChI |
InChI=1S/C12H15NO/c1-12(2)7-6-9-8-10(14-3)4-5-11(9)13-12/h4-8,13H,1-3H3 |
InChI Key |
ZWMBMYIBHJCWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(N1)C=CC(=C2)OC)C |
Origin of Product |
United States |
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